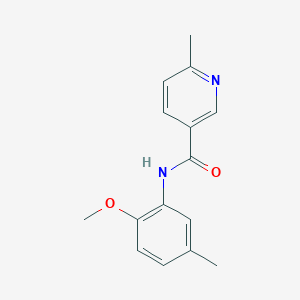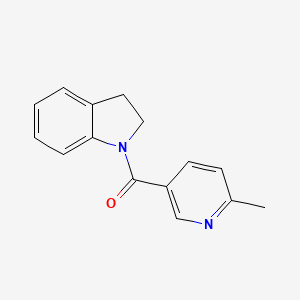
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide, also known as MMPC, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves its ability to modulate specific enzymes and signaling pathways involved in various cellular processes. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these enzymes, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against oxidative stress, improve mitochondrial function, and promote autophagy. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide also exhibits a range of therapeutic effects, making it a versatile compound for studying various cellular processes. However, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide on specific cellular pathways and processes. Additionally, the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide in other areas, such as metabolic disorders and cardiovascular diseases, warrant further investigation.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with acetyl chloride to form N-acetyl-2-methoxy-5-methylphenylamine. This intermediate is then reacted with 3-methylpyridine-2-carboxylic acid to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. The purity of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-7-14(19-3)13(8-10)17-15(18)12-6-5-11(2)16-9-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAFHCLLXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)